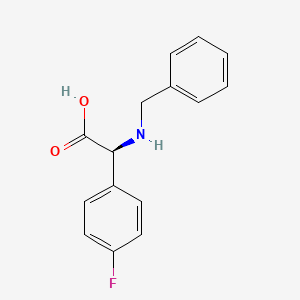

(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

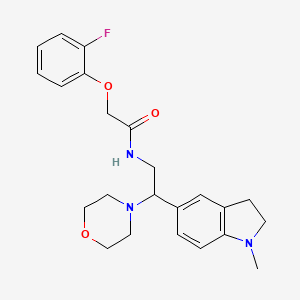

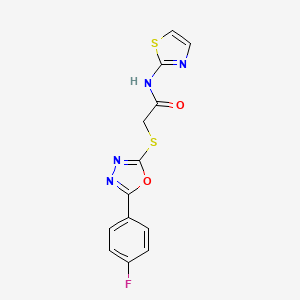

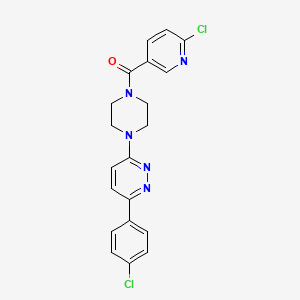

“(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid” is a compound that contains a benzylamino group and a 4-fluorophenyl group attached to an acetic acid molecule . The (S) denotes the stereochemistry of the compound, indicating that it is the “left-handed” version of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzylamino group and a 4-fluorophenyl group attached to a central carbon atom, which is also attached to a carboxylic acid group . The (S) configuration indicates the spatial arrangement of these groups around the central carbon .Chemical Reactions Analysis

As a carboxylic acid derivative, this compound could undergo various reactions such as esterification, amide formation, and reduction . The presence of the fluorine atom could also make it susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds . The presence of the fluorine atom could also affect its reactivity and other properties .Scientific Research Applications

Fluorinated Molecule Studies : (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid, related to 2-Amino-2-(2-fluorophenyl)acetic acid, has been studied in the context of fluorinated molecules. For example, Burns and Hagaman (1993) discussed the crystal structure of 2-Amino-2-(2-fluorophenyl)acetic acid, highlighting its planar acetate anion and fluorophenyl group attached at a specific angle, which is significant in understanding the molecular interactions and properties of such compounds (Burns & Hagaman, 1993).

Photocatalyzed Benzylation : Capaldo et al. (2016) explored the use of arylacetic acids, similar in structure to this compound, as sources of benzyl radicals under photocatalyzed conditions. This research is relevant for the benzylation of electron-poor olefins and has implications in synthetic organic chemistry (Capaldo et al., 2016).

Synthesis and Structural Characterization : The synthesis and structural characterization of compounds structurally similar to this compound have been extensively studied. For example, Sapnakumari et al. (2014) synthesized and characterized Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing insights into the molecular structure and bonding, which could be relevant for understanding the properties and applications of similar compounds (Sapnakumari et al., 2014).

Reactivity and Acidity Studies : Srivastava et al. (2015) conducted a comparative study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, which can be linked to the understanding of compounds like this compound. Their work provides valuable insights into the molecular behavior and characteristics of these compounds (Srivastava et al., 2015).

Potential in Medical Imaging : The synthesis and evaluation of fluorinated compounds for potential use in medical imaging, such as in tumor imaging, has been a significant area of research. Yong He et al. (2011) synthesized a series of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetates, evaluating their potential in tumor imaging. This research could be relevant to understanding the potential medical applications of this compound in imaging or diagnostic processes (Yong He et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-2-(benzylamino)-2-(4-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)14(15(18)19)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMFSTPSQOLFGB-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide](/img/structure/B2597845.png)

![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)